1-(6-Aminopyridazin-3-yl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a pyridazine moiety, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of the amino group at the 6-position of the pyridazine enhances its potential biological activity and reactivity.
The compound can be synthesized through various chemical methods, often involving reactions that incorporate the pyridazine structure into azetidine frameworks. Its synthesis and applications are documented in several patents and scientific literature, highlighting its significance in medicinal chemistry and potential therapeutic uses.
1-(6-Aminopyridazin-3-yl)azetidin-3-ol can be classified as:
The synthesis of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol typically involves multi-step organic reactions, including:
One effective method includes:
The molecular structure of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol includes:
The molecular formula is with a molecular weight of approximately 178.19 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within the azetidine ring.
1-(6-Aminopyridazin-3-yl)azetidin-3-ol can participate in various chemical reactions, including:
Reactions involving this compound often require careful control of pH and temperature to optimize yield and minimize side products. For instance, acylation reactions can be performed using acyl chlorides under basic conditions to yield more complex derivatives .
The mechanism of action for compounds like 1-(6-Aminopyridazin-3-yl)azetidin-3-ol often involves:
Studies indicate that derivatives of this compound have shown potential in inhibiting certain enzymes related to cancer growth, suggesting a mechanism where they interfere with metabolic pathways critical for tumor proliferation .
1-(6-Aminopyridazin-3-yl)azetidin-3-ol is typically characterized by:
Key chemical properties include:
Relevant data from studies suggest that modifications to the structure can significantly impact both physical properties and biological activity .
1-(6-Aminopyridazin-3-yl)azetidin-3-ol has potential applications in:
The strategic integration of azetidine and pyridazine rings creates a hybrid scaffold with exceptional three-dimensionality and electronic properties that significantly influence bioactivity. The four-membered azetidine ring (C₃H₇N) introduces considerable ring strain (~25 kcal/mol) due to its constrained geometry, which enhances binding energy through enforced proximity when interacting with biological targets. This structural feature promotes strong, selective interactions with enzyme active sites that larger, less-strained rings cannot achieve [1]. Azetidine's polar character and sp³-hybridized nitrogen facilitate hydrogen bonding and dipole-dipole interactions, while the hydroxyl group at the 3-position (azetidin-3-ol) dramatically improves aqueous solubility and provides a versatile handle for chemical derivatization, enabling prodrug strategies and enhanced target engagement [3] [8].
The pyridazine component (C₄H₄N₂) contributes essential π-electron density and hydrogen-bonding capabilities critical for molecular recognition. The 6-aminopyridazine variant in "1-(6-Aminopyridazin-3-yl)azetidin-3-ol" features an electron-donating amino group (-NH₂) at the 6-position, which profoundly modulates electronic distribution. This group acts as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen), enabling dual-point interactions with biological macromolecules. The pyridazine ring's electron-deficient character facilitates π-π stacking interactions with aromatic residues in protein binding sites, while its reduced basicity (pKa ~2-4) compared to pyridine enhances metabolic stability by resisting protonation in acidic cellular compartments [5] [7].
Table 1: Structural and Electronic Properties of Key Heterocyclic Components in Azetidine-Pyridazine Hybrids
Structural Feature | Physicochemical Properties | Biological Contributions |
---|---|---|
Azetidine Ring | • Ring strain: ~25 kcal/mol • Aliphatic amine pKa: ~11.3 • Polar surface area: ~12 Ų | • Enhanced binding energy via strain release• H-bond donation/acceptance• Conformational restriction |
Azetidin-3-ol | • Hydroxyl pKa: ~14-15 • Dipole moment: ~2.5 D • Improved water solubility | • Additional H-bonding site• Metabolic stabilization point• Pharmacophore attachment |
Pyridazine Core | • Aromatic system • pKa: ~2.3 (protonation) • Dipole moment: ~3.9 D | • π-π Stacking interactions• Directional H-bonding• Moderate lipophilicity (logP ~0.5) |
6-Aminopyridazine | • Amino pKa: ~4.5 (pyridazine) • Strong electron-donating group • Increased electron density at N1/C6 | • Dual H-bond donor/acceptor• Enhanced target affinity• Improved solubility via protonation |
The spatial orientation of both rings creates a distinct pharmacophoric arrangement. Computational analyses reveal that the azetidine nitrogen and the 3-hydroxyl group form a bidentate hydrogen-bonding motif, while the aminopyridazine moiety projects at approximately 120° relative to the azetidine plane, creating a Y-shaped topology optimal for engaging complementary binding pockets. This arrangement allows simultaneous interaction with both polar and hydrophobic regions of target proteins. The stereochemistry at the azetidine 3-position significantly influences biological activity; molecular modeling studies indicate that the (R)-enantiomer of related azetidin-3-ol derivatives shows up to 20-fold higher affinity for certain kinase targets compared to the (S)-enantiomer due to optimal hydrogen-bond vector alignment [3] [10].
Hybridization enhances metabolic stability by reducing oxidation susceptibility at the azetidine α-carbons and pyridazine ring positions. The combination creates compounds with balanced lipophilicity profiles (calculated logP ~0.5-2.5), facilitating membrane permeability while maintaining aqueous solubility (>100 µM in PBS buffer). This balance is critical for oral bioavailability, as evidenced by related compounds demonstrating >30% oral bioavailability in preclinical models. The scaffold's rotational flexibility is constrained by the azetidine ring, reducing the entropic penalty upon target binding compared to linear chain analogs [1] [8].
1-(6-Aminopyridazin-3-yl)azetidin-3-ol has emerged as a privileged scaffold in contemporary medicinal chemistry, serving as a versatile template for developing targeted therapies across multiple disease domains. Its molecular architecture enables diverse derivatization strategies while maintaining favorable drug-like properties, positioning it as a critical structural motif in several therapeutic areas:
Myeloperoxidase (MPO) Inhibition: The compound serves as a key precursor for developing mechanism-based MPO inhibitors implicated in inflammatory cardiovascular diseases. Structural analogs featuring urea linkages to the 6-amino group demonstrate potent irreversible inhibition (IC₅₀ <100 nM) by undergoing MPO-catalyzed oxidation to reactive intermediates that covalently modify the enzyme's heme prosthetic group. Research demonstrates that derivatives like 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea achieve >90% MPO inhibition in neutrophil assays, significantly reducing oxidative stress markers in atherosclerosis models. The azetidine hydroxyl group contributes to optimal positioning within the MPO active site through hydrogen bonding with Gln91 and His95 residues [1] [2] [8].
Kinase-Targeted Anticancer Agents: The scaffold demonstrates exceptional versatility in kinase inhibition, particularly against cyclin-dependent kinases (CDKs) and FLT3. Strategic functionalization transforms this core into potent inhibitors (IC₅₀ = 10-100 nM range) by exploiting the following structural features:
Antiproliferative Activity Optimization: Structure-activity relationship (SAR) studies highlight the critical influence of substituents on the azetidine-pyridazine core. Incorporation of electron-donating groups (-OH, -OMe) at specific positions enhances activity against cervical (HeLa), lung (A549), and breast cancer cell lines. Systematic analyses reveal that derivatives featuring a para-hydroxyphenyl moiety attached to the azetidine nitrogen exhibit IC₅₀ values as low as 0.86 µM against HeLa cells, representing a 9-fold improvement over methoxy-substituted analogs. The scaffold's ability to adopt multiple conformational states enables optimal interaction with diverse biological targets, from enzyme active sites to protein-protein interaction interfaces [5] [9].
Table 2: Synthetic Approaches to 1-(6-Aminopyridazin-3-yl)azetidin-3-ol and Key Derivatives
Synthetic Strategy | Key Reaction Steps | Yield Range | Advantages/Limitations |
---|---|---|---|
Nucleophilic Aromatic Substitution | 1. 3-Hydroxyazetidine activation (mesylate/tosylate)2. Displacement of 3-halo-6-nitropyridazine3. Nitro group reduction (SnCl₂, H₂/Pd) | 35-60% overall | • Straightforward route• Requires electron-deficient pyridazine• Potential over-reduction issues |
Buchwald-Hartwig Amination | 1. Pd-catalyzed coupling between azetidine and 3-bromo-6-aminopyridazine2. Requires Pd₂(dba)₃/Xantphos catalyst system | 45-75% | • Direct amination• Avoids protecting groups• Sensitive to oxygen/moisture |
Metal-Complex Mediated Assembly | 1. Formation of tungsten dihydropyridazine complex2. Regioselective amination3. Oxidative decomplexation (DDQ/NOPF₆) | 25-50% | • Excellent regioselectivity• Low temperature requirements (-40°C)• Specialized reagents needed |
Reductive Amination Pathway | 1. Condensation of 3-azetidinone with 6-aminopyridazine-3-carbaldehyde2. Stereoselective reduction (NaBH₄ or L-Selectride®) | 30-55% | • Diastereoselectivity achievable• Requires chiral resolution for enantiopure products• Moderate diastereomeric ratios (dr 3:1 to 5:1) |
The scaffold demonstrates remarkable structural plasticity in addressing drug resistance challenges, particularly in oncology. Hybridization with other pharmacophores creates dual-targeting agents; for example, conjugation with imidazole yields compounds showing synergistic activity against tyrosine kinase-driven cancers resistant to imatinib. The azetidine ring's conformational restriction provides resistance-breaking properties by preventing adaptive binding pocket mutations common with flexible inhibitors. In antimalarial research, the scaffold's derivatives show low nanomolar activity against chloroquine-resistant Plasmodium falciparum strains (Dd2, K1) by inhibiting novel targets such as Plasmodium CDKs, demonstrating the core structure's adaptability to diverse therapeutic areas [7] [9].
Synthetic Accessibility: The core structure can be efficiently constructed through multiple routes, with nucleophilic aromatic substitution and Buchwald-Hartwig amination emerging as preferred industrial approaches. The former involves reacting activated azetidin-3-ol derivatives (e.g., mesylate or tosylate) with 6-aminopyridazines, achieving moderate yields (35-60%) but requiring careful optimization to minimize azetidine ring-opening side reactions. The latter employs palladium-catalyzed coupling between azetidine and halogenated aminopyridazines, providing superior yields (up to 75%) but necessitating specialized catalysts like Pd₂(dba)₃ with Xantphos. Recent advances feature metal-complex mediated assembly, leveraging tungsten dihapto-coordination to achieve regioselective amination at low temperatures (-40°C), followed by oxidative decomplexation to yield enantiomerically pure products [3] [6] [8].
Table 3: Biologically Active Derivatives of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol Core Structure
Derivative Structure | Biological Target | Potency (IC₅₀/EC₅₀) | Therapeutic Application |
---|---|---|---|
1-(6-(3-(4-Bromophenyl)ureido)pyridazin-3-yl)azetidin-3-ol | Myeloperoxidase | 47 nM (irreversible) | Atherosclerosis, Neuroinflammation |
1-(6-(4-Piperazin-1-yl)pyridazin-3-yl)azetidin-3-ol | CDK4/6 | 11 nM (CDK4)9 nM (CDK6) | Breast Cancer, Glioblastoma |
1-(6-((4-Hydroxyphenyl)amino)pyridazin-3-yl)azetidin-3-ol | HeLa Cell Proliferation | 0.86 µM | Cervical Cancer |
1-(6-(4-(Trifluoromethyl)benzamido)pyridazin-3-yl)azetidin-3-ol | FLT3 Kinase | 8 nM | AML (Acute Myeloid Leukemia) |
1-(6-(3-(1-Cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)azetidin-3-ol | NLRP3 Inflammasome | 0.18 µM | NASH, Autoimmune Disorders |
The scaffold demonstrates excellent derivatization tolerance, supporting modifications at four strategic positions:
This versatility has yielded clinical candidates across therapeutic areas, particularly in inflammation and oncology. The scaffold's metabolic resilience stems from the azetidine ring's resistance to oxidative metabolism and the pyridazine moiety's stability against cytochrome P450-mediated degradation, addressing key limitations of earlier heterocyclic cores [1] [4] [8].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2